molecular formula C4H7KO4 B8716808 Potassium;carbanide;propanedioic acid

Potassium;carbanide;propanedioic acid

Cat. No.: B8716808
M. Wt: 158.19 g/mol
InChI Key: QDMCXSJHCFQTOF-UHFFFAOYSA-N
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Description

Potassium: Potassium (K) is an alkali metal that forms ionic salts with various anions. In the context of organic chemistry, potassium salts of carboxylic acids (e.g., potassium malonate) are widely used in pharmaceuticals, agrochemicals, and industrial processes .

However, "carbamide" refers to urea (NH₂CONH₂), which is unrelated to the compounds discussed here. Given the lack of supporting evidence for "carbanide," this article focuses on potassium and propanedioic acid.

Propanedioic Acid (Malonic Acid): Propanedioic acid (HOOC-CH₂-COOH, CAS 141-82-2) is a dicarboxylic acid with applications in organic synthesis, polymer chemistry, and biochemistry. Its potassium salts (e.g., dipotassium malonate, CAS 13095-67-5) are used as intermediates in pharmaceuticals and deep eutectic solvents .

Properties

Molecular Formula

C4H7KO4

Molecular Weight

158.19 g/mol

IUPAC Name

potassium;carbanide;propanedioic acid

InChI

InChI=1S/C3H4O4.CH3.K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);1H3;/q;-1;+1

InChI Key

QDMCXSJHCFQTOF-UHFFFAOYSA-N

Canonical SMILES

[CH3-].C(C(=O)O)C(=O)O.[K+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison of Propanedioic Acid with Similar Dicarboxylic Acids

Propanedioic acid is structurally analogous to other dicarboxylic acids, such as succinic (butanedioic), maleic, and fumaric acids. Key differences include:

Table 1: Physicochemical Properties of Dicarboxylic Acids
Acid Formula pKa₁ pKa₂ Solubility (g/100g H₂O) Applications
Propanedioic (Malonic) HOOC-CH₂-COOH 2.826 5.696 ~140 (20°C) Esters, malonyl-CoA biosynthesis
Succinic HOOC-CH₂-CH₂-COOH 4.207 5.635 ~8 (25°C) Food additive, polymer synthesis
Maleic (cis) HOOC-CH=CH-COOH 1.910 6.33 ~79 (25°C) Industrial resins, drug synthesis
Fumaric (trans) HOOC-CH=CH-COOH 3.10 4.60 ~0.6 (25°C) Acidulant, antioxidant

Key Findings :

  • Acidity : Propanedioic acid is more acidic than succinic acid due to the shorter carbon chain, which enhances electron withdrawal from carboxyl groups .
  • Solubility : Propanedioic acid’s high solubility (compared to succinic and fumaric acids) makes it ideal for aqueous reactions and deep eutectic solvents .
  • Biosynthetic Role : Unlike succinic acid, propanedioic acid derivatives (e.g., malonyl-CoA) are critical in fatty acid biosynthesis .

Comparison of Potassium Propanedioate with Other Potassium Salts

Potassium propanedioate (dipotassium malonate) is compared to salts like potassium nitrate and potassium chloride:

Key Findings :

  • Solubility : Potassium propanedioate’s high solubility enables its use in liquid formulations, unlike potassium nitrate or chloride, which precipitate at higher concentrations .
  • Pharmaceutical Use : Potassium propanedioate is less toxic than potassium quisqualate (derived from Quisqualis indica), which has reported toxicity in traditional medicine .
  • Thermal Stability : Potassium propanedioate exhibits stability in deep eutectic solvents up to 80°C, whereas potassium nitrate decomposes at high temperatures .

Research Findings and Discrepancies

  • Purity Effects : Variability in propanedioic acid purity (98% vs. ≥99%) impacts refractive index measurements in solvent studies, with deviations up to 0.0066 .
  • Antibacterial Activity: Propanedioic acid derivatives in plant extracts (e.g., ethyl malonate) show inhibitory effects against Staphylococcus aureus, comparable to dodecanoic acid .
  • Environmental Impact : Fluorinated propanedioic acid derivatives (e.g., perfluoroalkyl esters) are listed as toxic chemicals due to persistence in ecosystems .

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